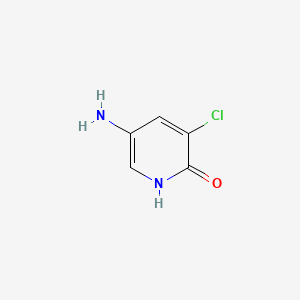

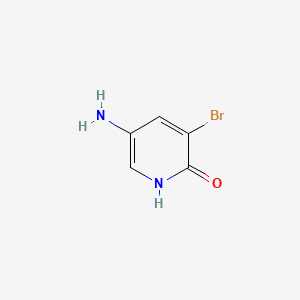

5-Amino-3-bromopyridin-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

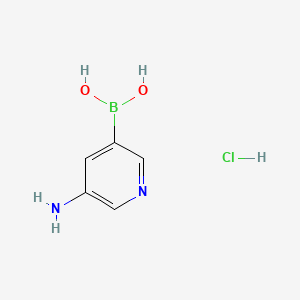

5-Amino-3-bromopyridin-2-ol is a chemical compound with the CAS Number: 1368775-30-7 . Its molecular weight is 189.01 and its linear formula is C5H5BrN2O . It is used as an organic chemical synthesis intermediate .

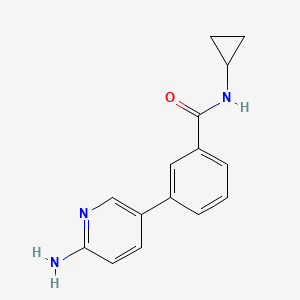

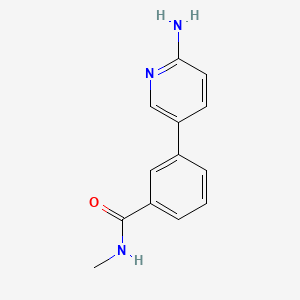

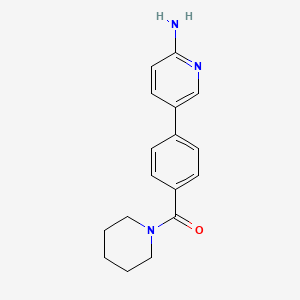

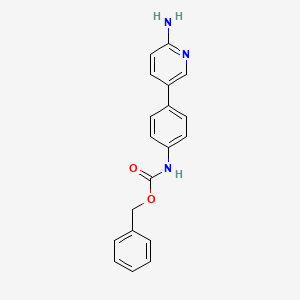

Molecular Structure Analysis

The molecular structure of 5-Amino-3-bromopyridin-2-ol is represented by the InChI code: 1S/C5H5BrN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9) . The average mass of the molecule is 173.995 Da .Applications De Recherche Scientifique

Electrocatalytic Carboxylation

5-Amino-3-bromopyridin-2-ol derivatives have been explored for their potential in electrocatalytic carboxylation reactions. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid was investigated, highlighting a method to synthesize 6-aminonicotinic acid with high yield and selectivity under mild conditions. This process avoids the use of volatile and toxic solvents and showcases the compound's utility in green chemistry applications (Q. Feng et al., 2010).

Radiosynthesis

In the realm of radiopharmaceuticals, 5-Amino-3-bromopyridin-2-ol derivatives have been utilized in the radiosynthesis of 2-amino-5-[18F]fluoropyridines. This method involves palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine with various amines, enabling the creation of radiolabeled compounds for potential use in medical imaging and diagnostics (M. Pauton et al., 2019).

Supramolecular Chemistry

5-Amino-3-bromopyridin-2-ol is also significant in supramolecular chemistry. Its derivatives have been studied for their role in the formation of halogen bonds, influencing the supramolecular assembly of bromo-substituted trezimides and tennimides. These interactions are crucial for understanding the structural organization and properties of molecular systems (P. Mocilac et al., 2014).

Analytical Applications

Moreover, the fluorescent properties of derivatives have been harnessed for the detection of metal ions, such as aluminum, demonstrating the compound's potential in creating sensitive and selective sensors for environmental and biological analysis (N. Yadav & Ashutosh Kumar Singh, 2018).

Safety And Hazards

Safety data sheets indicate that 5-Amino-3-bromopyridin-2-ol may be harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Propriétés

IUPAC Name |

5-amino-3-bromo-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEKBAWTSKGTAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-bromopyridin-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.